molecular formula C4H7O2P B3052165 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide CAS No. 39063-70-2

1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide

Cat. No.: B3052165
CAS No.: 39063-70-2
M. Wt: 118.07 g/mol
InChI Key: IOJIDJIXZUSEJZ-UHFFFAOYSA-N
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Description

1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide is a heterocyclic compound containing phosphorus It is characterized by a five-membered ring structure with a phosphorus atom, an oxygen atom, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide can be synthesized through several methods. One common approach involves the reaction of 1H-phosphole with hydrogen peroxide under controlled conditions to introduce the hydroxyl and oxide groups. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form phosphole oxides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxide group back to a phosphole.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Higher oxidation state phosphole oxides.

    Reduction: Phosphole derivatives with reduced oxide groups.

    Substitution: Phosphole compounds with various functional groups replacing the hydroxyl group.

Scientific Research Applications

1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex phosphorus-containing compounds.

    Biology: Investigated for its potential role in biological systems and as a probe for studying phosphorus metabolism.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its hydroxyl and oxide groups play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1H-Phosphole, 2,5-dihydro-1-methyl-, 1-oxide: Similar structure but with a methyl group instead of a hydroxyl group.

    1H-Phosphole, 2,5-dihydro-1-phenyl-, 1-oxide: Contains a phenyl group, offering different chemical properties and applications.

Uniqueness

1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide is unique due to its hydroxyl group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex phosphorus-containing compounds.

Properties

IUPAC Name

1-hydroxy-2,5-dihydro-1λ5-phosphole 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O2P/c5-7(6)3-1-2-4-7/h1-2H,3-4H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJIDJIXZUSEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCP1(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447526
Record name 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39063-70-2
Record name 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide
Reactant of Route 2
1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide
Reactant of Route 3
1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide
Reactant of Route 4
1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide
Reactant of Route 5
1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide
Reactant of Route 6
1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide

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